molecular formula C16H16N2O B8600219 2-(Benzyloxy)-4-ethyl-6-methylpyridine-3-carbonitrile

2-(Benzyloxy)-4-ethyl-6-methylpyridine-3-carbonitrile

Cat. No.: B8600219
M. Wt: 252.31 g/mol
InChI Key: DSSGTMPXLJPNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-4-ethyl-6-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H16N2O and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

4-ethyl-6-methyl-2-phenylmethoxypyridine-3-carbonitrile

InChI

InChI=1S/C16H16N2O/c1-3-14-9-12(2)18-16(15(14)10-17)19-11-13-7-5-4-6-8-13/h4-9H,3,11H2,1-2H3

InChI Key

DSSGTMPXLJPNEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=C1)C)OCC2=CC=CC=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Cpd AA, 1.1 g, 6.8 mmol), (chloromethyl)benzene (1.1 mL, 9.4 mmol, 1.4 equiv) and silver(I) oxide (1.8 g, 7.7 mmol) in anhydrous toluene (22.7 mL) was heated at 110° C. for 17 hours. The reaction mixture was cooled to 23° C. then filtered through CELITE®. The filtrate was concentrated under vacuum. The residue was purified by column chromatography (heptane/EtOAc) to give 2-(benzyloxy)-4-ethyl-6-methylpyridine-3-carbonitrile (Cpd BB, 1.42 g, 83%) as a colorless oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

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